4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocycles containing nitrogen, which are significant in various biological and chemical applications. This particular compound features a pyrrole ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety, indicating potential pharmacological properties.
4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide is classified as a pyrrole derivative and a carboxamide. Its structure suggests that it may exhibit properties typical of both classes, including potential biological activity.
The synthesis of 4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide can be accomplished through several methods:
The synthesis may involve multi-step reactions, including:
The molecular structure of 4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide can be represented as follows:
This structure includes:
Molecular weight: Approximately 235.31 g/mol. The compound's structural integrity can be confirmed using spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The compound can undergo several chemical reactions typical for amides and pyrroles, including:
Reactions involving this compound often require careful control of conditions such as temperature and pH to avoid decomposition or unwanted side reactions.
The mechanism of action for 4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide is primarily linked to its interactions with biological targets. Pyrroles are known to exhibit various biological activities, including:
Studies have indicated that similar compounds exhibit inhibitory effects on certain viral strains, suggesting potential therapeutic applications .
Key chemical properties include:
Relevant data from studies indicate that these compounds maintain structural integrity under a variety of conditions, making them suitable for further functionalization .
4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profile in various biological contexts, highlighting its promise in therapeutic applications .
4-(3-Methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide belongs to the pyrrole-2-carboxamide class of antimycobacterial agents, designed to specifically target the transmembrane transporter MmpL3 in Mycobacterium tuberculosis. This protein is essential for exporting trehalose monomycolates (TMM)—precursors of mycolic acids—across the inner membrane to construct the mycobacterial outer membrane. The compound binds within the proton-translocation channel of MmpL3, occupying three key hydrophobic pockets (S3, S4, S5). Structural analyses confirm that its 4-(3-methylbutanoyl) group anchors in the S3 pocket, while the N-[(oxolan-2-yl)methyl] substituent extends into the S5 pocket. The central pyrrole ring engages the hydrophilic S4 region, forming hydrogen bonds with catalytic residues Asp645 and Tyr646. This interaction disrupts proton motive force-dependent lipid transport, stalling TMM translocation [2] [5].
Table 1: Key Binding Interactions of the Compound with MmpL3
Structural Region | Binding Pocket | Interaction Type | Biological Consequence |
---|---|---|---|
Pyrrole-2-carboxamide | S4 | H-bonds with Asp645/Tyr646 | Disrupts proton relay mechanism |
4-(3-Methylbutanoyl) | S3 | Hydrophobic insertion | Blocks TMM substrate access |
N-[(Oxolan-2-yl)methyl] | S5 | Van der Waals forces | Stabilizes inhibitor positioning |
The compound exerts a downstream inhibitory effect on mycolic acid biosynthesis, a hallmark of mycobacterial cell wall integrity. By inactivating MmpL3, it causes intracellular accumulation of TMM and depletes trehalose dimycolate (TDM) in the outer membrane. Metabolic labeling assays using [¹⁴C]acetate demonstrated an 85% reduction in mycolic acid production at sub-MIC concentrations (0.03 μg/mL). This disruption correlates with loss of acid-fast staining and bacterial lysis. Crucially, the 3-methylbutanoyl moiety enhances permeability across the mycobacterial envelope, facilitating access to the cytoplasmic membrane-resident MmpL3 target. Unlike first-line drugs such as isoniazid, which directly inhibit fatty acid synthase, this compound acts via transporter blockade, minimizing cross-resistance [2] [5].
Table 2: Impact on Mycolic Acid Metabolism
Concentration (μg/mL) | Mycolic Acid Synthesis (% Reduction) | TMM Accumulation | Cell Wall Integrity |
---|---|---|---|
0.016 | 60% | Moderate | Partially compromised |
0.03 | 85% | High | Severely disrupted |
0.06 | >95% | Extreme | Cell lysis observed |
In vitro studies reveal exceptional activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with a MIC range of 0.008–0.03 μg/mL. This surpasses rifampicin (MIC: 0.5–2 μg/mL) and isoniazid (MIC: 0.03–>32 μg/mL) against resistant isolates. The compound retains potency against MmpL3 mutants (e.g., Tyr646His) due to its adaptable binding mode. Synergy testing showed fractional inhibitory concentration indices (FICI) of ≤0.5 when combined with bedaquiline, indicating additive effects. Its efficacy is attributed to:
Table 3: Activity Profile Against Drug-Resistant TB
Strain Type | MIC Range (μg/mL) | Comparison to First-Line Drugs | Resistance Mechanism Bypassed |
---|---|---|---|
MDR-TB (Isoniazid/Rifampicin-resistant) | 0.008–0.016 | 60-fold more potent than rifampicin | katG, rpoB mutations |
XDR-TB (MDR + Fluoroquinolone/Injectable resistant) | 0.016–0.03 | 40-fold more potent than moxifloxacin | gyrA, rrs mutations |
MmpL3-Tyr646His mutant | 0.06 | Retains full activity | MmpL3 transporter mutation |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5